![molecular formula C21H16Cl2O3 B14403504 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde CAS No. 88036-81-1](/img/structure/B14403504.png)
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a benzaldehyde core via methoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: 3,4-Bis[(4-chlorophenyl)methoxy]benzoic acid.
Reduction: 3,4-Bis[(4-chlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde exerts its effects is primarily through its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with different substituents, leading to different reactivity and applications.
3-(4-Chlorophenoxy)benzaldehyde: Shares the 4-chlorophenyl group but differs in the overall structure and properties.
Uniqueness: 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is unique due to the presence of two 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other related compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
88036-81-1 |
|---|---|
Formule moléculaire |
C21H16Cl2O3 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
3,4-bis[(4-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H16Cl2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 |
Clé InChI |
HAUZFJGLZJQHOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


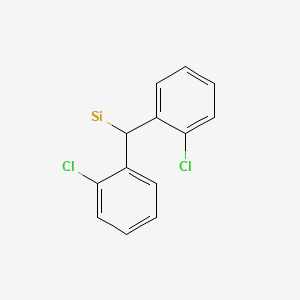
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
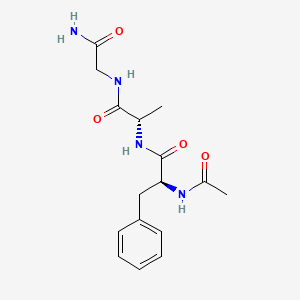
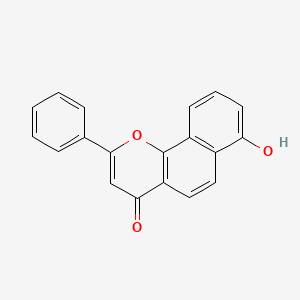
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)

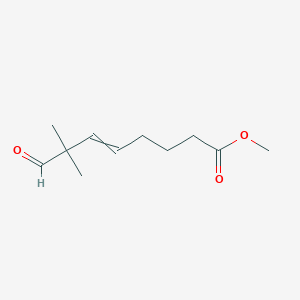

![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

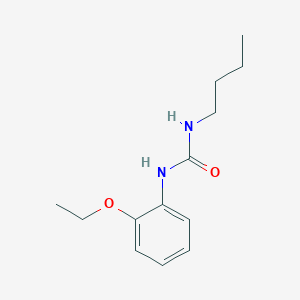
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)

![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)
